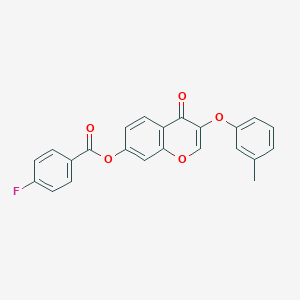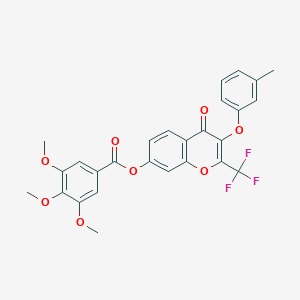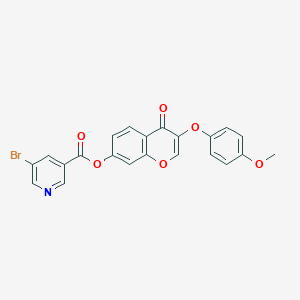![molecular formula C15H6F3N5S2 B375140 13-thiophen-2-yl-11-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B375140.png)
13-thiophen-2-yl-11-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Thienyl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of thienyl, trifluoromethyl, pyrido, thieno, triazolo, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Thienyl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of intermediate compounds that contain the necessary functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Thienyl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological or electronic properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(2-Thienyl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry
In industry, the compound’s electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers. These materials have applications in electronics, optoelectronics, and energy storage devices .
Mécanisme D'action
The mechanism of action of 9-(2-Thienyl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3’,2’4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: This compound shares a similar core structure but lacks the trifluoromethyl group, which can significantly alter its properties.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: This compound contains a trifluoromethyl group and a thieno moiety but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 9-(2-Thienyl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of multiple heterocyclic rings and the presence of a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C15H6F3N5S2 |
|---|---|
Poids moléculaire |
377.4g/mol |
Nom IUPAC |
13-thiophen-2-yl-11-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C15H6F3N5S2/c16-15(17,18)7-4-8(9-2-1-3-24-9)22-14-10(7)11-12(25-14)13-19-5-21-23(13)6-20-11/h1-6H |
Clé InChI |
OGYOLESDBZEJPL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C5=NC=NN5C=N4 |
SMILES canonique |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C5=NC=NN5C=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B375060.png)
![cyclohexyl {[3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B375061.png)
![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375062.png)
![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375063.png)



![benzyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375072.png)

![isopropyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375075.png)

![N-[(3-chlorophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B375077.png)

![4-[(4-bromophenyl)sulfanyl]-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B375080.png)
